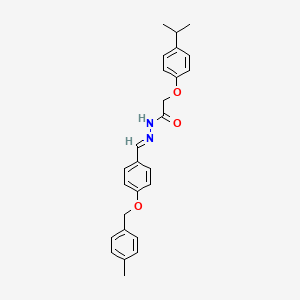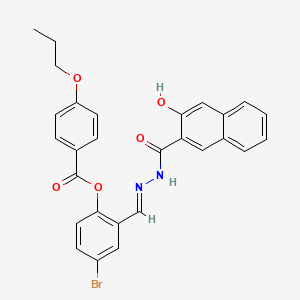![molecular formula C25H20N4O4 B12017815 [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate CAS No. 769153-06-2](/img/structure/B12017815.png)
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(E)-(ピラジン-2-カルボニルヒドラジニリデン)メチル]ナフタレン-2-イル] 4-エトキシベンゾエートは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ピラジン環、ナフタレン部分、およびエトキシベンゾエート基を組み合わせた独自の構造を特徴としており、化学、生物学、医学における研究の興味深い対象となっています。
準備方法
合成経路と反応条件
[1-[(E)-(ピラジン-2-カルボニルヒドラジニリデン)メチル]ナフタレン-2-イル] 4-エトキシベンゾエートの合成は、通常、個々の成分の調製から始まる複数のステップを伴います。ピラジン-2-カルボニルヒドラジンは、ピラジン-2-カルボン酸とヒドラジン水和物の反応によって合成することができます。次に、ナフタレン-2-カルバルデヒドをピラジン-2-カルボニルヒドラジンと反応させて、ヒドラゾン中間体を形成します。最後に、酸性条件下で4-エトキシ安息香酸とのエステル化によって、エトキシベンゾエート基が導入されます。
工業生産方法
この化合物の工業生産には、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化が必要になる可能性があります。これには、自動反応器の使用、連続フロー合成、クロマトグラフィーや結晶化などの高度な精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
[1-[(E)-(ピラジン-2-カルボニルヒドラジニリデン)メチル]ナフタレン-2-イル] 4-エトキシベンゾエートは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化させることができ、対応する酸化された生成物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 求電子置換のためのN-ブロモスクシンイミドなどのハロゲン化剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究の応用
化学
化学において、[1-[(E)-(ピラジン-2-カルボニルヒドラジニリデン)メチル]ナフタレン-2-イル] 4-エトキシベンゾエートは、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独自の構造により、新しい反応経路の探求と新規材料の開発が可能になります。
生物学
生物学的研究では、この化合物は生物活性分子の可能性について調査される可能性があります。その構造上の特徴は、様々な生物学的標的に相互作用する可能性を示唆しており、創薬や開発の候補となっています。
医学
医学では、[1-[(E)-(ピラジン-2-カルボニルヒドラジニリデン)メチル]ナフタレン-2-イル] 4-エトキシベンゾエートは、その治療の可能性について調査される可能性があります。様々な化学反応を起こす能力により、構造を修飾して薬理学的特性を強化することができる可能性があります。
産業
工業用途では、この化合物は、安定性、反応性、または生物活性などの特定の特性を持つ新材料の開発に使用できる可能性があります。
科学的研究の応用
Chemistry
In chemistry, [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the modification of its structure to enhance its pharmacological properties.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved stability, reactivity, or bioactivity.
作用機序
[1-[(E)-(ピラジン-2-カルボニルヒドラジニリデン)メチル]ナフタレン-2-イル] 4-エトキシベンゾエートの作用機序は、生物学的システムにおける分子標的との相互作用を伴います。ピラジンとナフタレンの部位は、酵素や受容体に相互作用して、その活性を調節する可能性があります。エトキシベンゾエート基は、化合物の溶解性とバイオアベイラビリティを向上させて、体内の輸送と分布を促進する可能性があります。
類似化合物の比較
類似化合物
[1-[(E)-(ピラジン-2-カルボニルヒドラジニリデン)メチル]ナフタレン-2-イル] 4-メトキシベンゾエート: エトキシ基の代わりにメトキシ基を持つ同様の構造。
[1-[(E)-(ピラジン-2-カルボニルヒドラジニリデン)メチル]ナフタレン-2-イル] 4-クロロベンゾエート: エトキシ基の代わりに塩素原子を含む。
独自性
[1-[(E)-(ピラジン-2-カルボニルヒドラジニリデン)メチル]ナフタレン-2-イル] 4-エトキシベンゾエートの独自性は、異なる化学的および生物学的特性を付与する官能基の組み合わせにあります。エトキシベンゾエート基の存在により、同様の化合物と比較して、溶解性と反応性が向上する可能性があります。
類似化合物との比較
Similar Compounds
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-chlorobenzoate: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
The uniqueness of [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxybenzoate group may enhance its solubility and reactivity compared to similar compounds.
特性
CAS番号 |
769153-06-2 |
|---|---|
分子式 |
C25H20N4O4 |
分子量 |
440.4 g/mol |
IUPAC名 |
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C25H20N4O4/c1-2-32-19-10-7-18(8-11-19)25(31)33-23-12-9-17-5-3-4-6-20(17)21(23)15-28-29-24(30)22-16-26-13-14-27-22/h3-16H,2H2,1H3,(H,29,30)/b28-15+ |
InChIキー |
QASSGZXMHHLPGE-RWPZCVJISA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=NC=CN=C4 |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=NC=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017732.png)


![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12017748.png)
![N-(3,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12017749.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017755.png)
![N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017757.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12017783.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12017787.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017792.png)
![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12017801.png)
![[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate](/img/structure/B12017803.png)

